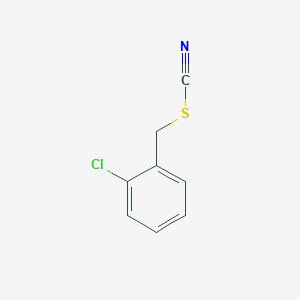

2-Chlorobenzyl thiocyanate

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(2-chlorophenyl)methyl thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNS/c9-8-4-2-1-3-7(8)5-11-6-10/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEQHMRYBIXNFTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CSC#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00301680 | |

| Record name | 2-chlorobenzyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00301680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2082-66-8 | |

| Record name | (2-Chlorophenyl)methyl thiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2082-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 145803 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002082668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2082-66-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145803 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chlorobenzyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00301680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chlorobenzyl Thiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Sophisticated Synthetic Methodologies for 2 Chlorobenzyl Thiocyanate and Its Analogues

Nuance of Nucleophilic Substitution Routes for Thiocyanate (B1210189) Formation

The reaction of 2-chlorobenzyl halides with a thiocyanate salt is a classical and widely employed method for the synthesis of 2-chlorobenzyl thiocyanate. This transformation, a quintessential example of a bimolecular nucleophilic substitution (SN2) reaction, involves the displacement of a halide leaving group by the thiocyanate anion.

Mechanistic and Stereochemical Considerations in 2-Chlorobenzyl Halide Reactions with Thiocyanate Anions

The reaction between a 2-chlorobenzyl halide and a thiocyanate anion proceeds via a concerted SN2 mechanism. In this process, the nucleophilic thiocyanate ion attacks the electrophilic benzylic carbon from the side opposite to the leaving group (halide). This "backside attack" leads to an inversion of the stereochemical configuration at the benzylic carbon. libretexts.orgyoutube.comlibretexts.org While 2-chlorobenzyl chloride itself is achiral, this stereochemical inversion is a critical consideration when chiral analogues are synthesized.

The transition state of this reaction involves a trigonal bipyramidal geometry where the incoming nucleophile and the departing leaving group are positioned at the axial positions, 180° from each other. The stability of this transition state is influenced by the phenyl ring, which can stabilize the developing negative charge through resonance, a phenomenon known as the benzylic effect. researchgate.netyoutube.com This effect contributes to the enhanced reactivity of benzylic halides in SN2 reactions compared to their aliphatic counterparts.

The thiocyanate anion (SCN⁻) is an ambident nucleophile, meaning it can attack through either the sulfur or the nitrogen atom. In reactions with benzylic halides under typical SN2 conditions, the attack predominantly occurs through the more nucleophilic sulfur atom, leading to the formation of the benzyl (B1604629) thiocyanate. publish.csiro.au However, under certain conditions, such as high temperatures or with specific catalysts, the formation of the isomeric benzyl isothiocyanate (R-NCS) can be observed as a thermodynamic product. znaturforsch.com

Catalytic Enhancements and Solvent Effects in Multi-Phase Reaction Systems

To improve the efficiency and yield of the reaction between the organic-soluble 2-chlorobenzyl halide and the typically aqueous-soluble inorganic thiocyanate salt, phase-transfer catalysis (PTC) is often employed. phasetransfer.comcrdeepjournal.org Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide) or polyethylene (B3416737) glycols (PEGs), facilitate the transfer of the thiocyanate anion from the aqueous phase to the organic phase where the reaction occurs. tandfonline.comresearchgate.net

The choice of catalyst can significantly influence the reaction. For instance, the structure of the quaternary ammonium cation can affect the regioselectivity of the thiocyanate attack. znaturforsch.com "Hard" cations tend to favor N-alkylation (isothiocyanate formation), while "soft," sterically hindered cations can promote S-alkylation (thiocyanate formation). znaturforsch.com PEG-400 has been demonstrated as a low-cost, stable, and non-toxic phase-transfer catalyst for the synthesis of benzyl thiocyanates under microwave irradiation in a solvent-free system.

The solvent also plays a crucial role in these reactions. Polar aprotic solvents, such as dimethylformamide (DMF) or acetone (B3395972), are generally favored for SN2 reactions as they solvate the cation of the thiocyanate salt but not the anion, thus increasing the nucleophilicity of the thiocyanate ion. csbsju.eduuci.edu In contrast, polar protic solvents like water or alcohols can solvate the thiocyanate anion through hydrogen bonding, which decreases its nucleophilicity and can slow down the reaction rate. csbsju.edulibretexts.orglibretexts.org

Industrial-Scale Synthesis Optimization via Continuous Flow Reactors

For the large-scale industrial production of this compound, continuous flow chemistry offers significant advantages over traditional batch processing. almacgroup.comnih.govscispace.com Continuous flow reactors provide superior heat and mass transfer, leading to better reaction control, increased safety, and often higher yields and purity. almacgroup.com

The key parameters in a continuous flow synthesis, such as residence time, temperature, and stoichiometry, can be precisely controlled and optimized. This allows for rapid reaction screening and process development. The high surface-area-to-volume ratio in microreactors enables efficient management of reaction exotherms, which is particularly important for potentially hazardous reactions. almacgroup.com Furthermore, continuous flow systems can be readily scaled up by either increasing the operating time ("scaling out") or by using larger reactors or multiple reactors in parallel ("numbering up"). almacgroup.com The integration of in-line purification and real-time analytics can lead to a fully automated and highly efficient manufacturing process.

Benzylic C-H Thiocyanation as a Direct Functionalization Strategy

A more modern and atom-economical approach to the synthesis of this compound and its analogues is the direct thiocyanation of the benzylic C-H bond of 2-chlorotoluene. This method avoids the pre-functionalization step of halogenating the methyl group, thereby reducing waste and synthetic steps.

Investigation of Copper-Catalyzed Radical Relay Mechanisms

Recent research has demonstrated the efficacy of copper-catalyzed benzylic C-H bond thiocyanation through a radical relay mechanism. chinesechemsoc.orgresearchgate.netchinesechemsoc.org This process is typically initiated by an oxidant, such as N-fluorobenzenesulfonimide (NFSI), which, in the presence of a copper(I) catalyst, generates a nitrogen-centered radical. nih.gov This radical then abstracts a hydrogen atom from the benzylic position of the substituted toluene, forming a benzylic radical. nih.gov

The resulting benzylic radical is then trapped by a copper(II)-thiocyanate species, which is formed from a thiocyanate source like trimethylsilyl (B98337) thiocyanate (TMS-SCN). chinesechemsoc.orgresearchgate.net This trapping step can proceed through an inner-sphere or outer-sphere mechanism, leading to the formation of the C-S bond and regeneration of the copper(I) catalyst, thus completing the catalytic cycle. acs.orguni-regensburg.de This radical relay strategy allows for the selective functionalization of C(sp³)–H bonds under relatively mild conditions. researchgate.netnih.gov

Examination of Substrate Scope, Regioselectivity, and Functional Group Tolerance in C-H Activation

The copper-catalyzed benzylic C-H thiocyanation exhibits a broad substrate scope with excellent regioselectivity. The reaction preferentially occurs at the benzylic position, even in the presence of other potentially reactive C-H bonds. chinesechemsoc.orgchinesechemsoc.org The reactivity generally follows the order of tertiary > secondary > primary benzylic C-H bonds, reflecting the stability of the corresponding radical intermediates. chinesechemsoc.org

A key advantage of this methodology is its high functional group tolerance. chinesechemsoc.orgorganic-chemistry.org A wide range of functional groups on the aromatic ring, including halides, ethers, esters, and even heterocycles, are well-tolerated. chinesechemsoc.orgchinesechemsoc.org This makes the method particularly suitable for the late-stage functionalization of complex molecules, a highly desirable feature in medicinal chemistry and drug discovery. chinesechemsoc.org The reaction conditions are generally mild, and the use of the C-H substrate as the limiting reagent is often possible. chinesechemsoc.orgnih.gov

Below is a data table summarizing the substrate scope for a copper-catalyzed benzylic C-H thiocyanation.

| Entry | Substrate | Product | Yield (%) |

| 1 | Toluene | Benzyl thiocyanate | 85 |

| 2 | Ethylbenzene | 1-Phenylethyl thiocyanate | 92 |

| 3 | 4-Chlorotoluene | 4-Chlorobenzyl thiocyanate | 78 |

| 4 | 4-Methoxytoluene | 4-Methoxybenzyl thiocyanate | 88 |

| 5 | Indane | 1-Indanyl thiocyanate | 95 |

| Yields are isolated yields and are representative examples from the literature. chinesechemsoc.org |

Green Chemistry Principles Applied to this compound Synthesis

Green chemistry aims to design chemical products and processes that minimize the use and generation of hazardous substances. uniroma1.it This approach is increasingly being applied to the synthesis of organic thiocyanates, including this compound, to enhance safety and sustainability.

The choice of solvent is a critical factor in green chemistry. Sustainable or "green" solvents are derived from renewable resources and are less harmful to the environment and human health. In the context of this compound synthesis, research has explored the use of solvents like water, ionic liquids, and supercritical fluids as alternatives to traditional volatile organic compounds. semanticscholar.org For instance, the thiocyanation of aromatic compounds has been successfully carried out in aqueous media, which is a significant step towards a more environmentally benign process. tandfonline.comresearchgate.net

Recent advancements have also seen the use of photocatalysis, which utilizes light to drive chemical reactions. rsc.org This method can often be conducted under mild conditions and can reduce the need for harsh reagents. rsc.org For example, visible-light-induced photocatalysis has been used for the C-3 thiocyanation of indoles with high yields. rsc.org

Table 1: Examples of Sustainable Solvents and Heterogeneous Catalysts in Thiocyanate Synthesis

| Green Approach | Example | Key Advantages | Reference |

|---|---|---|---|

| Sustainable Solvent | Water | Non-toxic, non-flammable, readily available | tandfonline.comresearchgate.net |

| Heterogeneous Catalyst | Silica (B1680970) Sulfuric Acid | Reusable, easy to separate, reduces waste | tandfonline.comresearchgate.net |

| Photocatalysis | Eosin-Y | Mild reaction conditions, uses light as an energy source | researchgate.net |

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comskpharmteco.com Reactions with high atom economy are more sustainable because they generate less waste. Synthetic routes to this compound are being redesigned to maximize atom economy. For example, addition reactions are inherently more atom-economical than substitution or elimination reactions.

Waste minimization is a key goal of green chemistry and is closely linked to atom economy. jchr.org Strategies to minimize waste in the synthesis of this compound include:

Catalysis: Using catalytic reagents in small amounts is preferable to using stoichiometric reagents, as it reduces the amount of waste generated. libretexts.org

Process Optimization: Optimizing reaction conditions such as temperature, pressure, and reaction time can lead to higher yields and fewer byproducts.

By focusing on these green chemistry principles, the synthesis of this compound can be made more efficient, safer, and more environmentally friendly.

Derivatization from Precursor Compounds and Advanced Thiocyanation Reactions

Modern synthetic strategies for this compound and its analogs often involve the derivatization of precursor compounds and the use of advanced thiocyanation reactions that offer greater selectivity and efficiency.

A variety of organosulfur compounds can serve as precursors for the synthesis of organic thiocyanates. chemrevlett.com One common method involves the cyanation of sulfenyl thiosulfates or sulfenyl chlorides. wikipedia.org For instance, thiols can be converted to thiocyanates through direct S-H cyanation, a method that offers high step economy and utilizes readily available starting materials. chemrevlett.com This transformation can be achieved using various catalytic systems, including both metal-catalyzed and metal-free conditions. chemrevlett.com

Another approach is the oxidative cleavage and cyanation of organosulfur compounds. nih.gov This method allows for the direct conversion of compounds containing C-S bonds into nitriles, which can be further transformed into thiocyanates. nih.gov

Table 2: Conversion of Organosulfur Precursors to Thiocyanates

| Precursor Compound | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Thiols | Direct S-H Cyanation | High step economy, broad substrate scope | chemrevlett.com |

| Sulfenyl Chlorides | Nucleophilic Substitution | Common route for thiocyanate synthesis | wikipedia.org |

| Organosulfur Compounds (general) | Oxidative Cleavage and Cyanation | Direct conversion to nitriles | nih.gov |

Electrochemical and photochemical methods are emerging as powerful tools for the selective functionalization of organic molecules, including the synthesis of thiocyanates. nih.gov These techniques often proceed under mild conditions and can provide high levels of chemo- and regioselectivity. nih.gov

Electrochemical Thiocyanation: This method involves the use of an electric current to drive the thiocyanation reaction. It has been successfully applied to the site-selective thiocyanation of benzylic C-H bonds, offering a direct route to benzyl thiocyanates. rsc.org The reaction demonstrates broad substrate scope and unique selectivity. rsc.org Electrochemical methods can also be used for the thiocyanation of aromatic compounds, including anilines and phenols. nih.gov

Photochemical Thiocyanation: This approach utilizes light energy, often in the presence of a photocatalyst, to generate thiocyanate radicals that can then react with a substrate. nih.gov Visible-light-mediated protocols have been developed for the thiocyanation of a variety of organic compounds. nih.gov These methods are often environmentally friendly and highly efficient. rsc.org For example, photoredox catalysis has been used for the intermolecular arylthiocyanation of alkenes. nih.gov

These advanced protocols offer significant advantages over traditional methods, including milder reaction conditions, higher selectivity, and improved sustainability. rsc.orgnih.gov They represent the cutting edge of research in the synthesis of this compound and its analogues.

Elucidation of Reaction Mechanisms and Reactivity Profiles of 2 Chlorobenzyl Thiocyanate

Isomerization Dynamics to 2-Chlorobenzyl Isothiocyanate

Organic thiocyanates (R-SCN) can undergo isomerization to the more thermodynamically stable isothiocyanates (R-NCS). This transformation is particularly relevant for benzyl (B1604629) derivatives due to the relative stability of the benzylic carbocation intermediate.

Kinetic and Thermodynamic Parameters Governing Thiocyanate-Isothiocyanate Interconversion

For instance, the isomerization of uncomplexed benzyl thiocyanate (B1210189) is reported to be exceedingly slow. However, when the benzyl group is complexed with a tricarbonylchromium moiety, which significantly stabilizes the benzyl cation, the isomerization rate becomes comparable to that of benzhydryl thiocyanate. This highlights the strong dependence of the isomerization rate on the electronic properties of the benzyl group. The presence of an electron-withdrawing chlorine atom at the ortho position in 2-chlorobenzyl thiocyanate is expected to destabilize the benzylic carbocation, thereby making the isomerization less favorable compared to unsubstituted benzyl thiocyanate.

A study on the isomerization of (benzyl thiocyanate)chromium tricarbonyl in acetone (B3395972) provided the following Arrhenius parameters, which can serve as a reference for the energy requirements of such rearrangements.

| Parameter | Value |

|---|---|

| Activation Energy (Ea) | 32.2 kcal/mol |

| Log(A) | 16.2 |

These parameters are for the complexed benzyl thiocyanate and are expected to be significantly different for uncomplexed this compound.

Catalytic Effects on Isomerization Pathways

The isomerization of benzyl thiocyanate can be facilitated by catalysts. Thiocyanate ions, for example, have been shown to catalyze this rearrangement. In industrial settings, vapor-phase isomerization of lower alkyl thiocyanates is carried out at high temperatures (200-400 °C) over isomerization catalysts. google.com Suitable catalysts for this process include anhydrous silica (B1680970) gel, or silica gel impregnated with salts like alkali metal thiocyanates, cadmium iodide, or zinc chloride. google.com It is plausible that similar catalytic systems could be effective for the isomerization of this compound, likely requiring elevated temperatures to overcome the deactivating effect of the chloro-substituent. Heating is a common method to drive the conversion of thiocyanate mixtures completely to the isothiocyanate form.

Nucleophilic Reactivity of the Thiocyanate Moiety

The thiocyanate group in this compound is susceptible to attack by various nucleophiles, leading to a range of chemical transformations.

Formation Mechanisms of Disulfides via Thiolate Intermediates

The conversion of organic thiocyanates to symmetrical disulfides typically proceeds through the formation of a thiol or thiolate intermediate. A direct conversion can be achieved under certain conditions. For example, the reaction of organic thiocyanates with sodium in silica gel at room temperature provides an efficient route to symmetrical disulfanes, avoiding the handling of odorous thiols. This reaction likely involves the reductive cleavage of the S-CN bond to form a sodium thiolate, which then undergoes oxidative coupling.

Alternatively, a two-step process involving the initial reduction of the thiocyanate to the corresponding thiol, followed by oxidation, can yield the disulfide. The thiol, 2-chlorobenzylthiol, can be oxidized to bis(2-chlorobenzyl) disulfide by mild oxidizing agents.

Reaction Pathways with Dithiocarbamate (B8719985) Salts Leading to Carbodithioate Esters

Dithiocarbamates are potent sulfur nucleophiles that can react with electrophilic carbon centers. While a specific reaction between this compound and a dithiocarbamate salt has not been detailed in the reviewed literature, a plausible reaction pathway can be proposed based on general principles of nucleophilic substitution.

Sodium N,N-diethyldithiocarbamate, a common dithiocarbamate salt, would be expected to react with this compound via a nucleophilic attack of the dithiocarbamate anion on the benzylic carbon. This would result in the displacement of the thiocyanate anion and the formation of S-(2-chlorobenzyl) N,N-diethyldithiocarbamate, a carbodithioate ester.

Reduction to Thiols and Associated Mechanistic Studies

The reduction of organic thiocyanates to their corresponding thiols is a well-established transformation. Several methods are available for this conversion.

One effective method is the reductive cleavage with an alkali metal in liquid ammonia (B1221849). For instance, benzyl thiocyanate can be reduced to benzyl mercaptan using sodium in liquid ammonia. google.com This process involves the selective cleavage of the carbon-sulfur bond of the thiocyanate group to form the sodium salt of the thiol, which upon acidification yields the free thiol. google.com

A non-reductive method for converting organic thiocyanates to thiols utilizes phosphorus pentasulfide (P2S5) in refluxing toluene. beilstein-journals.org The proposed mechanism involves an initial thionation of the thiocyanate to form a dithiocarbamate derivative, which then decomposes in the presence of residual acid to yield the thiol. beilstein-journals.org In the case of substituted benzyl thiocyanates, electron-withdrawing groups, such as the chlorine atom in this compound, have been observed to decrease the rate of this reaction. beilstein-journals.org

The following table summarizes the reaction conditions for the conversion of benzyl thiocyanate to benzyl thiol using P2S5. beilstein-journals.org

| Reagent | Solvent | Temperature | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| P2S5 | Toluene | Reflux | 4 | 75 |

Electrophilic Transformations and Cycloaddition Chemistry of this compound

The reactivity of this compound in electrophilic and cycloaddition reactions is governed by the unique electronic properties of the thiocyanate functional group (-SCN) and its interplay with the benzyl moiety. The thiocyanate group is an ambident nucleophile, but it can also participate in various transformations leading to the formation of complex heterocyclic structures.

Cyclization Reactions in the Formation of Nitrogen and Sulfur-Containing Heterocycles (e.g., Benzothiazoles, Thiazoles)

While direct, one-pot cyclization of this compound into benzothiazoles or thiazoles is not extensively documented, its role as a precursor in such syntheses is mechanistically plausible, primarily through its isomerization to the corresponding isothiocyanate. Benzyl thiocyanates can undergo thermal or base-catalyzed rearrangement to form the more thermodynamically stable benzyl isothiocyanates (R-NCS). datapdf.comchemrxiv.org This isomerization is a key step, as the isothiocyanate group is a well-established building block for nitrogen and sulfur-containing heterocycles. arkat-usa.org

For instance, the isothiocyanate functional group readily reacts with nucleophiles like 2-aminothiophenol (B119425). This reaction proceeds via nucleophilic attack of the amino group on the central carbon of the isothiocyanate, followed by intramolecular cyclization and dehydration to yield a 2-substituted benzothiazole (B30560). Similarly, reaction with other binucleophiles can lead to a variety of five- and six-membered heterocycles. Acyl isothiocyanates, for example, react with nitrogen nucleophiles such as hydrazines to form triazolinethiones or with 2-aminothiophenol to produce benzothiazole derivatives. arkat-usa.orgresearchgate.net

Therefore, a potential pathway for utilizing this compound in heterocyclic synthesis involves its conversion to 2-chlorobenzyl isothiocyanate, which then serves as the key intermediate for constructing the desired heterocyclic ring system.

Regiochemical and Stereochemical Control in [3+2] Cycloaddition Reactions

The thiocyanate group can participate in cycloaddition reactions, offering a pathway to five-membered heterocyclic rings. A notable example is the [3+2] cycloaddition (or 1,3-dipolar cycloaddition) of organic thiocyanates with azides to form tetrazoles. In a documented synthesis, various organic thiocyanates were subjected to a [3+2] cycloaddition with sodium azide (B81097) (NaN₃), catalyzed by zinc bromide (ZnBr₂), to produce the corresponding N-protected amino alkyl S-linked tetrazoles in good to excellent yields. mdpi.com

The reaction proceeds with high regioselectivity, where the azide adds across the C≡N triple bond of the thiocyanate. The sulfur atom of the thiocyanate group remains exocyclic to the newly formed tetrazole ring, resulting specifically in a 5-(organothio)-1H-tetrazole structure. This transformation highlights the ability of the cyano group within the thiocyanate moiety to act as a dipolarophile in reactions with 1,3-dipoles like azides.

Radical-Mediated and Oxidative Transformations

This compound is also susceptible to radical and oxidative reactions, which can lead to bond cleavage or transformation of the sulfur-containing functional group.

Investigation of Single Electron Transfer (SET) Processes

The electrochemical reduction of substituted benzyl thiocyanates has been investigated, revealing that these compounds undergo dissociative electron transfer. nih.gov This process, initiated by a single electron transfer (SET), leads to the formation of a radical anion intermediate which subsequently fragments. nih.govresearchgate.net A key finding from these studies is the regioselective nature of the bond cleavage, which is highly dependent on the nature of the substituent on the aromatic ring. nih.gov

Two primary fragmentation pathways are observed for the radical anion:

α-cleavage: Fission of the benzyl-sulfur (CH₂–S) bond.

β-cleavage: Fission of the sulfur-cyanide (S–CN) bond.

The preferred pathway is dictated by the electronic properties of the substituent. For benzyl thiocyanates bearing strong electron-withdrawing groups (such as nitro or cyano), the reductive cleavage occurs selectively at the CH₂–S bond (α-cleavage). In contrast, for substrates with electron-donating or weakly withdrawing substituents (including chloro, as in the title compound), both α- and β-cleavage pathways are competitive. nih.gov The final products from these reductive processes include substituted toluenes, dibenzyl sulfides, and dibenzyl disulfides, which are formed through subsequent reactions of the cleavage intermediates. nih.gov

| Substituent (on Aryl Ring) | Observed Cleavage Pathway(s) | Primary Products |

|---|---|---|

| -NO₂ (electron-withdrawing) | α-Cleavage (CH₂–S bond) | Dibenzyls |

| -CN (electron-withdrawing) | α-Cleavage (CH₂–S bond) | Dibenzyls |

| -Cl (electron-withdrawing) | α-Cleavage and β-Cleavage | Toluenes, Sulfides, Disulfides |

| -H (neutral) | α-Cleavage and β-Cleavage | Toluenes, Sulfides, Disulfides |

| -CH₃ (electron-donating) | α-Cleavage and β-Cleavage | Toluenes, Sulfides, Disulfides |

| -OCH₃ (electron-donating) | α-Cleavage and β-Cleavage | Toluenes, Sulfides, Disulfides |

Oxidation to Sulfinyl Cyanides and Other Sulfur-Containing Functional Groups

The sulfur atom in this compound is in a low oxidation state and can be readily oxidized. Treatment of organic thiocyanates with oxidizing agents such as meta-chloroperoxybenzoic acid (mCPBA) can convert the thiocyanate group into a sulfinyl cyanide (-S(O)CN). mdpi.com This reaction provides a direct route to this less common sulfur-containing functional group. Further oxidation under stronger conditions can potentially lead to sulfonyl cyanides (-SO₂CN).

In addition to direct oxidation, other transformations can yield different sulfur-containing functionalities. For example, the hydrolysis of organic thiocyanates can produce thiocarbamates. wikipedia.org Furthermore, as discussed in the context of SET processes, reductive conditions can lead to the formation of corresponding sulfides and disulfides. nih.gov

Advanced Analytical and Computational Investigations of 2 Chlorobenzyl Thiocyanate Molecular Structure and Interactions

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 2-Chlorobenzyl thiocyanate (B1210189). By analyzing the chemical shifts, signal multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, a complete assignment of all atoms in the molecule can be achieved.

While specific experimental spectra for 2-Chlorobenzyl thiocyanate are not widely published, the expected chemical shifts can be accurately estimated based on established substituent effects and data from analogous compounds. pdx.eduoregonstate.edu The ¹H NMR spectrum is expected to show distinct signals for the methylene (B1212753) protons and the four aromatic protons. The methylene (-CH₂-) protons, being adjacent to both an aromatic ring and the electron-withdrawing thiocyanate group, would appear as a singlet in the range of 4.2-4.5 ppm. The aromatic protons would exhibit complex splitting patterns (multiplets) between 7.2 and 7.6 ppm due to spin-spin coupling.

In the ¹³C NMR spectrum, eight distinct signals are anticipated, corresponding to each unique carbon atom in the molecule. huji.ac.illibretexts.org The carbon of the thiocyanate group (-SCN) is expected to have a chemical shift around 110-115 ppm. chemicalbook.com The methylene carbon (-CH₂-) would likely appear in the range of 35-40 ppm. The six aromatic carbons would resonate between 125 and 135 ppm, with the carbon atom directly bonded to the chlorine atom (C2) showing a downfield shift due to the halogen's inductive effect. oregonstate.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| ¹H NMR | ||

| -CH₂- | ~ 4.3 | Singlet; deshielded by SCN group and aromatic ring. |

| Ar-H | ~ 7.2 - 7.6 | Multiplets; complex splitting due to ortho, meta, and para couplings. |

| ¹³C NMR | ||

| -SCN | ~ 112 | Characteristic shift for thiocyanate carbon. chemicalbook.com |

| -CH₂- | ~ 38 | Aliphatic carbon adjacent to sulfur and aromatic ring. chemicalbook.com |

| Ar-C (Quaternary) | ~ 130 - 135 | Two signals expected for C1 (ipso-CH₂) and C2 (ipso-Cl). |

Note: These are estimated values. Actual experimental values may vary based on solvent and other experimental conditions.

Mass Spectrometry Techniques for Molecular Formula Validation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a critical technique for confirming the molecular weight and elemental composition of this compound and for elucidating its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) can validate the molecular formula by providing a highly accurate mass measurement.

The molecular formula of this compound is C₈H₆ClNS. uni.lubldpharm.com Its monoisotopic mass is 182.99095 Da. In a mass spectrum, this would be observed as a molecular ion peak [M]⁺•. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), a characteristic isotopic pattern would be observed for the molecular ion and any chlorine-containing fragments, with a second peak [M+2]⁺• at two mass units higher having approximately one-third the intensity of the main peak. uni.lu

Table 2: Predicted m/z Values for Common Adducts of this compound

| Adduct Type | Predicted m/z |

|---|---|

| [M]⁺ | 182.99040 |

| [M+H]⁺ | 183.99823 |

| [M+Na]⁺ | 205.98017 |

| [M+K]⁺ | 221.95411 |

Data sourced from predicted values. uni.lu

The fragmentation pattern in electron ionization (EI) mass spectrometry provides structural insights. The primary fragmentation pathway for this compound is expected to be the cleavage of the benzylic carbon-sulfur bond, which is the weakest bond in the molecule. This cleavage would result in the formation of a highly stable 2-chlorobenzyl carbocation. This ion is resonance-stabilized and would likely represent the base peak in the spectrum. The thiocyanate radical (•SCN) would be the corresponding neutral loss. Further fragmentation of the 2-chlorobenzyl cation could occur through the loss of a chlorine atom or acetylene (B1199291) (C₂H₂). A study on the related molecule chloromethyl thiocyanate also identified cleavage of the C-S bond as a primary dissociative ionization event. nih.gov

Key Expected Fragments:

m/z 125/127: The 2-chlorobenzyl cation ([C₇H₆Cl]⁺), showing the characteristic 3:1 isotopic ratio for chlorine. This is the likely base peak.

m/z 90: Loss of a chlorine radical from the 2-chlorobenzyl cation ([C₇H₆]⁺).

m/z 58: The thiocyanate radical anion ([SCN]⁻) or related fragments in negative ion mode.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by probing their characteristic vibrational modes. The spectra are dominated by vibrations associated with the thiocyanate group, the chlorinated benzene (B151609) ring, and the methylene bridge.

The most prominent feature is the sharp, strong absorption from the cyanide group (C≡N) stretching vibration, which typically appears in the 2140-2175 cm⁻¹ region for organic thiocyanates. nih.govresearchgate.net The carbon-sulfur (C-S) single bond stretch is expected in the fingerprint region, typically between 600 and 700 cm⁻¹. researchgate.net

The presence of the 2-chlorinated benzene ring gives rise to several characteristic bands. Aromatic C-H stretching vibrations are found above 3000 cm⁻¹. Aromatic C=C ring stretching vibrations occur in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration for an aryl chloride typically appears as a strong band in the 1000-1100 cm⁻¹ range, although its exact position can be influenced by the substitution pattern. The methylene (-CH₂-) group will show symmetric and asymmetric stretching vibrations just below 3000 cm⁻¹ and scissoring/bending vibrations around 1450 cm⁻¹. researchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3100 | Medium-Weak |

| Methylene C-H Stretch | 2920 - 2980 | Medium |

| C≡N Stretch (Thiocyanate) | 2140 - 2175 | Strong, Sharp |

| Aromatic C=C Stretch | 1400 - 1600 | Medium-Strong (multiple bands) |

| Methylene -CH₂- Scissor | ~ 1450 | Medium |

| C-Cl Stretch | 1000 - 1100 | Strong |

Note: These are characteristic frequency ranges based on literature for similar functional groups. nih.govresearchgate.netnih.gov

X-ray Crystallography for Precise Determination of Solid-State Molecular and Supramolecular Structures

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. If single crystals of this compound could be grown, this technique would provide a wealth of structural information, including exact bond lengths, bond angles, and torsional angles.

A search of the current literature and crystallographic databases indicates that a crystal structure for this compound has not been reported. However, if a structure were determined, it would allow for:

Precise Molecular Geometry: The exact bond lengths of C-Cl, C-S, S-C, and C≡N bonds, as well as the angles within the benzene ring and the thiocyanate group, would be measured with high precision.

Conformational Analysis: The dihedral angle between the plane of the benzene ring and the C-S-C plane of the thiocyanate group would be defined, revealing the molecule's preferred conformation in the solid state.

Supramolecular Interactions: The analysis would reveal how molecules pack in the crystal lattice. This includes identifying and quantifying intermolecular interactions such as π-π stacking between benzene rings, or weaker dipole-dipole interactions involving the chlorine and thiocyanate functional groups, which govern the material's bulk properties.

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. Although no specific DFT studies on this compound were found in the literature, this methodology is routinely applied to similar compounds to gain insights into their stability and reactivity. researchgate.netmdpi.com

A typical DFT study on this molecule would involve:

Geometry Optimization: Calculating the lowest energy (most stable) three-dimensional structure of the molecule, providing theoretical values for bond lengths and angles that can be compared with experimental data if available.

Electronic Properties: Determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. mdpi.com A smaller gap suggests the molecule is more reactive. The spatial distribution of these orbitals indicates the likely sites for nucleophilic (HOMO) and electrophilic (LUMO) attack.

Electrostatic Potential (ESP) Mapping: Generating an ESP map, which visualizes the charge distribution on the molecule's surface. This map identifies electron-rich (negative potential, nucleophilic) regions, likely centered on the nitrogen and sulfur atoms of the thiocyanate group, and electron-poor (positive potential, electrophilic) regions. mdpi.com

Vibrational Frequency Calculation: Predicting the IR and Raman spectra. These calculated frequencies can aid in the assignment of experimental spectra and provide a theoretical basis for the vibrational modes. nih.govwisc.edu

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Binding Dynamics

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. While no MD studies have been published specifically for this compound, the method is well-suited to investigate its dynamic behavior in various environments, such as in solution or interacting with a biological target. researcher.lifenih.gov

Applying MD simulations to this compound could provide valuable insights into:

Conformational Dynamics: The molecule has rotational freedom around the Ar-CH₂ and CH₂-S bonds. MD simulations can explore the potential energy surface related to these rotations, revealing the most stable conformers and the energy barriers between them in a given solvent.

Solvation Effects: By simulating the molecule in a box of explicit solvent molecules (e.g., water or an organic solvent), MD can detail the structure of the solvation shell. It can identify preferential interactions, such as hydrogen bonding between a protic solvent and the nitrogen atom of the thiocyanate group, and quantify how the solvent influences the molecule's conformation and dynamics. nih.gov

Binding Dynamics: If this compound is investigated as a ligand for a protein or other biological receptor, MD simulations can model the process of binding. This can help identify key intermolecular interactions (e.g., hydrophobic, hydrogen bonding) that stabilize the ligand-receptor complex, determine the stability of the bound state over time, and provide a dynamic picture of the binding process that complements static methods like molecular docking.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For a class of compounds like substituted benzyl (B1604629) thiocyanates, QSAR can be a powerful tool in drug discovery and toxicology to predict the efficacy or toxicity of new, unsynthesized analogues. dntb.gov.ua

A QSAR study involving this compound would typically proceed as follows:

Data Set Assembly: A series of related benzyl thiocyanate analogues would be synthesized, and their biological efficacy (e.g., IC₅₀ values for enzyme inhibition) would be measured experimentally.

Descriptor Calculation: For each molecule in the series, a set of numerical parameters, known as molecular descriptors, would be calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, including:

Electronic Descriptors: Dipole moment, partial atomic charges, HOMO/LUMO energies (often from DFT calculations).

Steric Descriptors: Molecular weight, molar volume, surface area.

Hydrophobic Descriptors: The partition coefficient (logP), which measures lipophilicity.

Model Development: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical equation that relates the calculated descriptors (independent variables) to the measured biological activity (dependent variable).

Model Validation and Prediction: The resulting QSAR model is rigorously validated to ensure its statistical significance and predictive power. A validated model can then be used to predict the biological efficacy of new, hypothetical benzyl thiocyanate derivatives, thereby guiding synthetic efforts toward more potent compounds. The 2-chlorobenzyl moiety itself is a recognized fragment in medicinal chemistry, and its properties significantly contribute to such predictive models.

Biological and Pharmacological Research of 2 Chlorobenzyl Thiocyanate and Its Bioactive Analogues

Antimitotic and Anticancer Mechanisms of Action

The anticancer properties of 2-chlorobenzyl thiocyanate (B1210189) and its analogues are primarily attributed to their interaction with the cellular cytoskeleton, specifically the microtubule network. This interaction disrupts the dynamic processes essential for cell division, ultimately leading to cell death. The mechanisms underlying these effects have been elucidated through studies on 2-chlorobenzyl thiocyanate and its closely related, more potent analogue, 2,4-dichlorobenzyl thiocyanate (DCBT).

This compound functions as an antimitotic agent by interfering with the structure and function of microtubules. nih.gov Microtubules are dynamic polymers composed of α- and β-tubulin subunits that are crucial for forming the mitotic spindle during cell division. nih.gov The proper functioning of this spindle is essential for the accurate segregation of chromosomes into daughter cells.

Research on the analogue 2,4-dichlorobenzyl thiocyanate (DCBT) has shown that it causes a significant reorganization of the microtubule network in cultured cells. nih.gov Treatment with DCBT leads to the disappearance of most normal microtubules, with the remaining tubulin-containing structures appearing as bundles or aggregates. nih.gov This compound irreversibly inhibits the in vitro polymerization of purified tubulin, a key process in microtubule formation. nih.gov Structure-function relationship studies have indicated that while the parent compound, benzyl (B1604629) thiocyanate, exhibits weak antimitotic and antitubulin activity, chlorination at the 2-position, as in this compound, results in a compound with intermediate activity. nih.gov The 4-chloro- and 2,4-dichloro- analogues are progressively more active, highlighting the role of the chloro substitution in enhancing this biological effect. nih.gov The thiocyanate group is considered essential for this activity. nih.gov

The mechanism of action of benzyl thiocyanate analogues at the molecular level involves the covalent modification of tubulin. Studies with 2,4-dichlorobenzyl thiocyanate (DCBT) have revealed that it acts as a sulfhydryl alkylating agent. nih.gov This means it reacts with sulfhydryl (-SH) groups present on cysteine residues of proteins.

While multiple cellular proteins can be alkylated by DCBT, β-tubulin is the most prominent target. nih.gov The reaction involves the formation of a mixed disulfide bond between the 2,4-dichlorobenzyl mercaptan part of the molecule and a protein sulfhydryl group, with the release of a cyanate (B1221674) anion. nih.gov When equimolar amounts of tubulin and DCBT are used, β-tubulin is the subunit that is predominantly alkylated. nih.gov At higher concentrations of the drug, both α- and β-tubulin subunits can be alkylated. nih.gov The high sensitivity of tubulin to this agent is likely due to its high content of cysteine residues. nih.gov This specific covalent modification of β-tubulin is a key event that leads to the inhibition of tubulin polymerization and the disruption of the microtubule network.

The disruption of microtubule dynamics by this compound and its analogues has profound consequences for cancer cells. By inhibiting the formation of a functional mitotic spindle, these compounds trigger a cell cycle checkpoint, leading to an arrest in the G2/M phase of the cell cycle. nih.govnih.gov This mitotic arrest prevents the cells from completing cell division.

Prolonged mitotic arrest can ultimately lead to the induction of apoptosis, or programmed cell death. nih.govnih.gov This is a crucial outcome for an anticancer agent. The apoptotic process is often initiated through mitochondria-dependent pathways. nih.gov Benzyl isothiocyanate (BITC), a related compound, has been shown to induce apoptosis that is associated with the production of reactive oxygen species (ROS) and the activation of various signaling pathways that lead to cell death. nih.gov The induction of both mitotic arrest and apoptosis is a hallmark of many successful microtubule-targeting anticancer drugs. nih.govnih.govmdpi.com

Antimicrobial Activity and Mechanistic Insights

Beyond their anticancer properties, benzyl thiocyanates have also been investigated for their potential as antimicrobial agents.

Research into the antimicrobial properties of thiocyanate-containing compounds has shown activity against a range of pathogens. Studies on benzyl isothiocyanate (BITC) have demonstrated its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), with the antibacterial activity being primarily bactericidal. nih.gov The chemical structure of isothiocyanates has been shown to be strongly related to their antibacterial effectiveness. nih.gov Other studies have indicated that BITC also has a high inhibitory and bactericidal activity against Escherichia coli. mdpi.com

While direct studies on this compound are limited, research on synthetic benzyl bromides, which share a similar reactive benzyl halide-like structure, has shown that these compounds are effective against Gram-positive bacteria such as S. aureus. nih.gov Some of these related compounds also exhibit antifungal activity against species like Candida albicans and Aspergillus niger. nih.gov However, another study on a different chloro-substituted amide, 2-chloro-N-phenylacetamide, showed antifungal activity but no damage to the fungal cell wall or interaction with ergosterol (B1671047), a key component of the fungal cell membrane. scielo.br This suggests that the mechanism of action can vary significantly between different chemical structures.

| Compound Type | Target Organism | Observed Effect | Reference |

|---|---|---|---|

| Benzyl isothiocyanate (BITC) | Methicillin-resistant Staphylococcus aureus (MRSA) | Bactericidal | nih.gov |

| Benzyl isothiocyanate (BITC) | Escherichia coli | Inhibitory and bactericidal | mdpi.com |

| Synthetic benzyl bromides | Staphylococcus aureus | Effective against Gram-positive bacteria | nih.gov |

| Synthetic benzyl bromides | Candida albicans, Aspergillus niger | Antifungal activity | nih.gov |

| 2-chloro-N-phenylacetamide | Fungi | Antifungal activity, but no interaction with ergosterol or cell wall damage | scielo.br |

The precise mechanisms by which this compound exerts its antimicrobial effects are not well-defined. However, the reactivity of the thiocyanate group suggests potential interactions with bacterial cellular components. One proposed mechanism for the antimicrobial action of the lactoperoxidase-thiocyanate-peroxide system, a naturally occurring antimicrobial system, is the oxidation of sulfhydryl groups on bacterial enzymes. nih.gov This oxidation can inhibit essential processes like respiration. nih.gov

It is plausible that this compound, as a reactive electrophile, could also interact with and modify critical bacterial proteins, including those involved in cell wall synthesis or maintenance of membrane integrity. The bacterial cell wall is a vital structure that protects the bacterium from its environment and is a common target for antibiotics. youtube.com Similarly, the cell membrane is crucial for maintaining cellular homeostasis. Disruption of either of these structures can lead to bacterial cell death. However, further research is needed to specifically elucidate the antimicrobial mechanism of this compound.

Interference with Microbial Nucleic Acid and Protein Biosynthesis Pathways

While direct studies on this compound's specific impact on microbial nucleic acid and protein biosynthesis are not extensively detailed in publicly available research, the broader class of thiocyanates and isothiocyanates, to which it belongs, is known to exert antimicrobial effects through mechanisms that can disrupt these vital cellular processes. The thiocyanate (SCN-) ion, a key component of the innate immune system, is oxidized by host peroxidases to generate hypothiocyanous acid (HOSCN). HOSCN is a potent bactericidal agent that can readily cross bacterial cell walls and oxidize critical metabolic components, particularly the thiol groups of cysteine residues in proteins. This action can indirectly inhibit enzymes essential for both nucleic acid and protein synthesis.

Furthermore, studies on related compounds like benzyl isothiocyanate (BITC) have demonstrated their ability to disrupt the integrity of the bacterial cell membrane. This disruption can lead to the leakage of essential intracellular components, including nucleotides and amino acids, thereby creating a deficit of the building blocks required for the synthesis of DNA, RNA, and proteins. Transcriptomic analysis of bacteria treated with BITC has shown significant changes in the expression of genes related to metabolic processes, including those involved in nitrogen compound metabolism and ribosome structure, suggesting an impact on protein synthesis pathways. While these findings provide a foundational understanding, further research is required to elucidate the precise molecular interactions of this compound with the machinery of microbial nucleic acid and protein biosynthesis.

Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Studies

The biological activity of chlorobenzyl thiocyanates is intricately linked to their chemical structure. Key structural features, such as the position of the chlorine atom on the benzene (B151609) ring and the presence of the thiocyanate functional group, play a pivotal role in determining the compound's antimicrobial efficacy.

Positional Isomerism of Chlorine Substitution on Biological Activity

The location of the chlorine atom on the benzyl ring significantly influences the biological activity of chlorobenzyl thiocyanates. While specific comparative studies on the 2-chloro, 3-chloro, and 4-chloro isomers of benzyl thiocyanate are limited, research on other halogenated aromatic compounds has consistently shown that the position of the halogen substituent can dramatically alter the molecule's electronic properties, lipophilicity, and steric hindrance.

Critical Role of the Thiocyanate Functional Group in Eliciting Bioactivity

The thiocyanate (-SCN) functional group is indispensable for the biological activity of this compound and its analogs. This group is a key electrophilic center that can react with nucleophilic residues in biological macromolecules, such as the sulfhydryl groups of cysteine in enzymes. This covalent modification can lead to the inactivation of essential microbial enzymes, thereby disrupting critical metabolic pathways.

The antibacterial activity of benzyl isothiocyanate, a closely related compound, has been attributed to the synergistic interaction of the isothiocyanate group, the methylene (B1212753) group, and the benzene ring, with the isothiocyanate group playing the most decisive role. It is highly probable that the thiocyanate group in this compound plays a similarly crucial role in its antimicrobial action. The linear structure and electronic properties of the thiocyanate group allow it to act as a potent Michael acceptor, facilitating its reaction with biological nucleophiles.

Influence of Chlorine Substituents on Molecular Interactions and Bioavailability

The presence and position of chlorine substituents on the benzyl ring have a profound influence on the molecular interactions and bioavailability of the compound. The addition of a chlorine atom increases the lipophilicity (fat-solubility) of the molecule. This enhanced lipophilicity can facilitate the compound's ability to penetrate the lipid-rich cell membranes of bacteria, thereby increasing its intracellular concentration and access to molecular targets.

Comparative Analysis with Related Thiocyanate and Isothiocyanate Scaffolds

To better understand the unique properties of this compound, it is essential to compare its biological activities with those of other halogenated benzyl thiocyanate and isothiocyanate analogs.

Differential Biological Activities of Halogenated Benzyl Thiocyanate Analogues

For instance, the introduction of a chlorine substituent has been shown to improve the biological activity of some antimicrobial agents. The position of this halogen also plays a critical role, as observed in other classes of compounds where positional isomers exhibit markedly different activities. Aromatic isothiocyanates have been noted for their ability to cross bacterial membrane structures more effectively than their aliphatic counterparts, suggesting that the aromatic scaffold of benzyl thiocyanates is advantageous for antimicrobial action. Further comparative studies are necessary to systematically evaluate the impact of different halogens at various positions on the benzyl ring of thiocyanates to optimize their antimicrobial profiles.

Interactive Data Table: Properties of Benzyl Thiocyanate and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | General Bioactivity |

| This compound | C₈H₆ClNS | 183.66 | Antimicrobial |

| 3-Chlorobenzyl thiocyanate | C₈H₆ClNS | 183.66 | Antimicrobial |

| 4-Chlorobenzyl thiocyanate | C₈H₆ClNS | 183.66 | Antimicrobial |

| Benzyl thiocyanate | C₈H₇NS | 149.22 | Antimicrobial |

| Benzyl isothiocyanate | C₈H₇NS | 149.22 | Antimicrobial, Anticancer |

Biological Implications of Thiocyanate-Isothiocyanate Isomerization

The isomerization of thiocyanates to their isothiocyanate counterparts is a critical transformation that can significantly alter the biological activity of these compounds. While thiocyanates possess a certain level of bioactivity, isothiocyanates are generally more potent and reactive electrophiles. This increased reactivity is central to their biological effects. The conversion of a relatively stable thiocyanate to a highly reactive isothiocyanate can be viewed as a form of bioactivation, turning a precursor into a pharmacologically active agent within a biological system.

The biological implications of this isomerization are profound, primarily due to the differing chemical properties of the two functional groups. Isothiocyanates are characterized by their highly electrophilic carbon atom within the -N=C=S group. This electrophilicity allows them to readily react with various biological nucleophiles, most notably the thiol groups of cysteine residues in proteins. researchgate.net This reactivity can lead to the formation of covalent adducts, which can, in turn, modulate protein function, disrupt cellular signaling pathways, and trigger a range of physiological responses.

The isomerization process can be influenced by various factors within the biological milieu, including enzymatic catalysis and changes in the cellular redox environment. The transition from the thiocyanate to the isothiocyanate form can lead to a dramatic shift in the compound's pharmacological profile. For instance, studies on other bioactive compounds have demonstrated that different isomers can possess markedly different bioactivities. researchgate.net This principle suggests that the biological effects observed for a compound like this compound could be a composite of the activities of both the parent thiocyanate and its more reactive isothiocyanate isomer.

A close analogue, benzyl isothiocyanate, has well-documented chemopreventive activities, which are largely attributed to its ability to modulate various cellular processes, including the induction of phase II detoxification enzymes and the inhibition of carcinogen-activating enzymes. scispace.com It is plausible that this compound, upon isomerization to 2-chlorobenzyl isothiocyanate, would exhibit a similar spectrum of activities, potentially influenced by the presence of the chlorine atom on the benzene ring.

Table 1: Comparison of Thiocyanate and Isothiocyanate Properties

| Feature | Thiocyanate (-SCN) | Isothiocyanate (-NCS) |

| Reactivity | Generally less reactive | Highly electrophilic and reactive |

| Primary Biological Interaction | Non-covalent and ionic interactions | Covalent modification of proteins (e.g., thiol groups) |

| Biological Role | Can act as a precursor or exhibit distinct bioactivity | Often the primary bioactive form |

Protein Binding and Macromolecular Interaction Studies

The interaction of this compound and its isothiocyanate isomer with proteins and other macromolecules is fundamental to their biological effects. The nature of these interactions differs significantly between the two isomeric forms.

The thiocyanate ion itself has been shown to be promiscuous in its binding to proteins, capable of interacting with a variety of protein surfaces. researchgate.netnih.gov A survey of the Protein Data Bank revealed that thiocyanate can engage in interactions with nonpolar moieties on proteins, in addition to more conventional polar contacts. researchgate.netnih.gov This ability to bind to diverse protein patches may contribute to its effects on protein stability and solubility. researchgate.netnih.gov For this compound, these non-covalent interactions would likely involve the benzyl group slotting into hydrophobic pockets of proteins, while the thiocyanate group could form hydrogen bonds or other polar interactions.

Upon isomerization to 2-chlorobenzyl isothiocyanate, the primary mode of interaction shifts from reversible, non-covalent binding to irreversible, covalent modification. The electrophilic carbon of the isothiocyanate group is a prime target for nucleophilic attack by amino acid residues on protein surfaces. The most common targets are the sulfhydryl groups of cysteine residues, but reactions with other nucleophilic groups, such as the amino groups of lysine (B10760008) residues, are also possible. This covalent modification can lead to the disruption of protein tertiary structure and the inactivation of enzyme active sites. researchgate.net

The binding of 2-chlorobenzyl isothiocyanate to its protein targets can trigger a cascade of cellular events. For example, the modification of key regulatory proteins can lead to the induction of apoptosis, interference with cytokine production, and the stimulation of cellular antioxidant systems. researchgate.net The identification of the specific protein targets of 2-chlorobenzyl isothiocyanate is crucial for a complete understanding of its mechanism of action and therapeutic potential.

Table 2: Potential Macromolecular Interactions of this compound and its Isomer

| Compound Form | Type of Interaction | Potential Protein Targets | Consequence of Interaction |

| This compound | Non-covalent (hydrophobic, hydrogen bonding) | Various proteins with suitable binding pockets | Reversible modulation of protein function |

| 2-Chlorobenzyl isothiocyanate | Covalent (adduct formation) | Proteins with accessible nucleophilic residues (e.g., cysteine, lysine) | Irreversible inhibition of enzyme activity, disruption of protein structure and function |

Emerging Applications and Future Research Trajectories in Chemical and Environmental Sciences

2-Chlorobenzyl Thiocyanate (B1210189) as a Versatile Building Block in Complex Molecule Synthesis

Organic thiocyanates are recognized as valuable synthetic intermediates for creating a wide range of sulfur-containing compounds. The thiocyanate group is a versatile functional motif that serves as a precursor for the construction of more complex molecular architectures, particularly those with biological relevance. mdpi.com As a stable and convenient source of cyanide, benzyl (B1604629) thiocyanate and its derivatives are employed in various coupling reactions to synthesize nitriles, which are key components in many pharmaceuticals. enamine.net

Rational Design and Synthesis of Novel Pharmacologically Active Compounds

The thiocyanate moiety is a key feature in numerous bioactive molecules and natural products, making compounds like 2-chlorobenzyl thiocyanate particularly useful as synthetic building blocks. mdpi.com The introduction of a thiocyanate group can be a critical step in the synthesis of compounds with potential therapeutic applications. For instance, heterocyclic compounds containing a thiocyanate group have demonstrated potent inhibitory effects against enzymes such as human carbonic anhydrases (hCAs I and II), acetylcholinesterase (AChE), and α-glycosidase. microbiologyresearch.org

The general strategy involves using the thiocyanate derivative as a synthon to introduce the SCN group onto a molecular scaffold, which can then be further transformed or retained for its bioactivity. The versatility of the thiocyanate group allows for its conversion into other sulfur-containing functional groups, expanding its utility in medicinal chemistry. mdpi.com Research has shown that thiocyanated derivatives can be evaluated as antiproliferative agents, highlighting the importance of this functional group in the design of new pharmacologically active compounds. mdpi.com

Below is a table summarizing the inhibitory activity of representative thiocyanate-containing heterocyclic compounds against various enzymes, illustrating the potential of this class of molecules in drug discovery. microbiologyresearch.org

| Enzyme Target | Kᵢ Value Range (µM) |

| Human Carbonic Anhydrase I (hCA I) | 4.08 - 15.04 |

| Human Carbonic Anhydrase II (hCA II) | 12.51 - 24.37 |

| Acetylcholinesterase (AChE) | 52.07 - 81.21 |

| α-Glycosidase | 1076.38 - 1287.55 |

This table is based on data for a series of novel thiocyanate-containing heterocyclic compounds and demonstrates the pharmacological potential of the thiocyanate moiety.

Development of Advanced Synthetic Routes to Heterocyclic Scaffolds for Medicinal Chemistry

Heterocyclic scaffolds are fundamental structures in medicinal chemistry due to their prevalence in natural products and synthetic drugs. microbiologyresearch.org this compound serves as a valuable precursor for the synthesis of various sulfur-containing heterocycles. The reactivity of the thiocyanate group allows for its participation in cyclization reactions to form thiazoles, thiadiazoles, and other important heterocyclic systems.

Synthetic methodologies often involve the reaction of the thiocyanate with other bifunctional molecules to construct the desired ring system. For example, benzyl thiocyanates can be used in reactions to produce substituted thiazole (B1198619) derivatives, which are known to possess a wide range of biological activities. The development of efficient, safe, and environmentally friendly routes for the synthesis of benzyl thiocyanates and their subsequent conversion to heterocyclic structures is an active area of research. Microwave-assisted synthesis and the use of phase-transfer catalysts like polyethylene (B3416737) glycol (PEG) have been shown to be effective in preparing benzyl thiocyanates, which can then be used in subsequent steps to build complex heterocyclic molecules.

Potential in Agrochemical and Advanced Material Development

The application of benzyl thiocyanates extends beyond pharmaceuticals into the realms of agrochemicals and materials science. Benzyl thiocyanates have been utilized as intermediates in the synthesis of pesticides. For example, the related compound 2-(thiocyanomethylthio)benzothiazole (TCMTB) is a non-chlorophenolic based fungicide used in the leather industry, and its synthesis involves an intermediate like chloromethylthiocyanate. researchgate.net This suggests a potential pathway for this compound to be used as a precursor for novel fungicides or other agrochemicals.

In the field of advanced materials, the thiocyanate ligand is known for its ability to bridge metal centers, leading to the formation of coordination polymers. mdpi.com These materials can exhibit interesting properties, such as photo-generated current and photocatalytic activity. mdpi.com The synthesis of heterometallic silver/cadmium thiocyanate polymers demonstrates the utility of the SCN- group in creating stable, functional networks. mdpi.com While direct applications of this compound in this area are not yet established, its structure suggests potential use as a ligand or a precursor for ligands in the development of new functional polymers and materials.

Environmental Fate and Degradation Mechanisms

Understanding the environmental behavior of synthetic chemicals is crucial for assessing their impact. The environmental fate of this compound is determined by its susceptibility to abiotic and biotic degradation processes.

Photolytic and Hydrolytic Transformation Pathways

The degradation of thiocyanate (SCN⁻) in aqueous environments can be influenced by photochemical processes. nih.gov While direct photolysis can be a degradation pathway for some fungicides, the photochemical degradation of thiocyanates is generally less efficient compared to compounds like cyanides. nih.gov This is attributed to fast recombination reactions of the initially formed SCN• radical. nih.gov However, the presence of photocatalysts, such as ZnO-BiOI heterojunctions, can significantly accelerate the photodegradation of thiocyanate ions under simulated solar conditions, achieving complete destruction in a short time frame. nih.gov

Hydrolysis represents another potential abiotic degradation pathway. While specific data on this compound is limited, related compounds provide insight. For example, 2-chlorobenzyl isothiocyanate, a structural isomer, is known to hydrolyze in water. The electrochemical reduction of substituted benzyl thiocyanates has been studied, revealing that cleavage can occur at either the CH₂-S bond or the S-CN bond, depending on the substituents on the aryl ring. researchgate.net This suggests that under certain environmental redox conditions, hydrolytic or reductive cleavage could lead to the formation of 2-chlorobenzyl alcohol, 2-chlorotoluene, and inorganic thiocyanate or cyanide.

Biodegradation Kinetics and Identification of Microbial Metabolites

The biodegradation of this compound is expected to proceed via the breakdown of both the thiocyanate moiety and the aromatic ring structure. Numerous microorganisms are capable of degrading thiocyanate (SCN⁻), which is a toxic compound found in industrial effluents. nih.gov Bacteria such as Klebsiella pneumoniae, Ralstonia sp., and various consortia enriched from contaminated groundwater have shown the ability to utilize thiocyanate as a source of carbon, nitrogen, and/or sulfur. nih.govresearchgate.net

The biodegradation of thiocyanate typically follows two main enzymatic pathways:

Thiocyanate Hydrolase Pathway : SCN⁻ is hydrolyzed to carbonyl sulfide (B99878) (COS) and ammonia (B1221849) (NH₃). COS is then further broken down to CO₂ and H₂S. nih.gov

Cyanate (B1221674) Pathway : SCN⁻ is hydrolyzed into sulfide (HS⁻) and cyanate (CNO⁻), which is subsequently hydrolyzed to NH₃ and CO₂.

The kinetics of thiocyanate biodegradation often follow a substrate inhibition pattern, which can be described by the Haldane-Andrews model. nih.gov This model accounts for the inhibition of microbial activity at high substrate concentrations.

| Kinetic Model Parameter | Reported Value Range |

| Inhibition Coefficient (Kᵢ) | 1,876 mg L⁻¹ |

This table shows a key parameter from the Haldane kinetic model for a co-culture of Klebsiella pneumoniae and Ralstonia sp. degrading thiocyanate, indicating substrate inhibition at high concentrations. nih.gov

The aromatic portion of the molecule, the 2-chlorobenzyl group, is also subject to microbial degradation. Bacteria, including species of Pseudomonas and Enterobacter, are known to degrade benzyl compounds. nih.govresearchgate.net The degradation of the benzyl moiety typically involves oxidation to form benzaldehyde (B42025) and benzoic acid, followed by cleavage of the aromatic ring. researchgate.netresearchgate.net The chlorine substituent on the ring would likely be removed through a dehalogenation step prior to or during ring cleavage. researchgate.net Therefore, the complete biodegradation of this compound would likely result in the formation of chloride ions, sulfate, ammonia, and carbon dioxide.

Addressing Challenges and Exploring Novel Research Paradigms in the Context of this compound

The exploration of this compound and its analogues in chemical and environmental sciences presents both opportunities and challenges. While the therapeutic potential of isothiocyanates is an area of active investigation, the specific characteristics of this compound necessitate dedicated research to harness its purported benefits effectively and safely. This section delves into prospective research trajectories aimed at overcoming existing hurdles and advancing our understanding of this compound's applications.

Development of Targeted Delivery Systems for Enhanced Therapeutic Efficacy

The clinical application of many promising therapeutic agents is often hindered by challenges such as poor solubility, instability, and off-target toxicity. For isothiocyanates, including potentially this compound, targeted delivery systems offer a promising avenue to enhance their therapeutic index. Research into nano-delivery technologies for similar compounds, such as allyl isothiocyanate (AITC) and phenethyl isothiocyanate (PEITC), provides a foundational framework for future studies on this compound.

Liposomal Formulations: Liposomes, which are vesicular structures composed of lipid bilayers, are versatile carriers for both hydrophilic and lipophilic drugs. They can improve the bioavailability of encapsulated compounds and can be engineered for targeted delivery by modifying their surface with specific ligands. For instance, studies have demonstrated the successful co-encapsulation of PEITC and the chemotherapy drug cisplatin (B142131) into liposomal nanoparticles for the treatment of non-small cell lung cancer. frontiersin.orgsemanticscholar.org This approach not only enhanced the cytotoxicity towards cancer cells but also suggested a potential for reduced systemic toxicity. Future research could explore the formulation of this compound within liposomes, potentially modified with targeting moieties like antibodies or peptides, to direct the compound to specific tissues or cell types.

Polymeric Nanoparticles: Biodegradable polymeric nanoparticles, such as those made from polylactic-co-glycolic acid (PLGA), represent another viable strategy. These systems can provide sustained release of the encapsulated agent, protecting it from premature degradation and improving its pharmacokinetic profile. Research on AITC-loaded PLGA nanoparticles has shown enhanced anticancer properties compared to the free compound. researchgate.net Similar strategies could be developed for this compound, with the potential for surface functionalization to target specific receptors overexpressed on cancer cells.

Mesoporous Silica (B1680970) Nanoparticles (MSNs): Isothiocyanate-functionalized MSNs are emerging as a novel platform for drug delivery. These materials can be loaded with therapeutic agents and their surface can be modified to control the release of the cargo. This approach could offer a sophisticated method for the controlled and targeted delivery of this compound. mdpi.com

Table 1: Potential Targeted Delivery Systems for this compound (Based on Analogous Compounds)

| Delivery System | Encapsulated Analog | Key Findings for Analog | Potential Application for this compound |

| Liposomes | Phenethyl isothiocyanate (PEITC) | Enhanced cytotoxicity and sensitization to cisplatin in lung cancer cells. frontiersin.orgsemanticscholar.org | Improved bioavailability and targeted delivery to tumor sites. |

| Polymeric Nanoparticles (PLGA) | Allyl isothiocyanate (AITC) | Enhanced anticancer properties and sustained release. researchgate.net | Controlled release and reduced systemic toxicity. |

| Mesoporous Silica Nanoparticles | Isothiocyanate-functionalized | Tunable drug release profiles. mdpi.com | "Smart" delivery systems with controlled release mechanisms. |

Strategies for Overcoming Resistance Mechanisms in Biological Applications

A significant challenge in cancer therapy is the development of drug resistance. Cancer cells can employ various mechanisms to evade the cytotoxic effects of therapeutic agents, including increased drug efflux, alterations in drug targets, and activation of survival pathways. While direct research on resistance to this compound is not available, studies on other isothiocyanates provide valuable insights into potential strategies to overcome this hurdle.